

Patent Landscape of Spiro[isochroman-1,4'-piperidine] Derivatives: A Technical Guide

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Compound of Interest

Compound Name: Spiro[isochroman-1,4'-piperidine]

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For Researchers, Scientists, and Drug Development Professionals

The **spiro[isochroman-1,4'-piperidine]** scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities and offering significant potential for the development of novel therapeutics. This technical guide provides a comprehensive patent landscape analysis of this important chemical series, focusing on its synthesis, therapeutic applications, and mechanism of action. The information presented herein is curated from a thorough review of the patent and scientific literature, with a focus on providing actionable data and detailed experimental protocols for researchers in the field.

Therapeutic Applications

Patented **spiro[isochroman-1,4'-piperidine]** derivatives and their close analogs have been investigated for a multitude of therapeutic applications, targeting a diverse range of biological pathways. Key areas of investigation include:

- **Sigma Receptor Modulation:** A significant number of patents focus on the development of **spiro[isochroman-1,4'-piperidine]** derivatives as potent and selective ligands for sigma receptors, particularly the sigma-1 subtype. These compounds are being explored for the treatment of central nervous system (CNS) disorders, including neuropathic pain, depression, and anxiety. The analgesic activity of some derivatives has been demonstrated in preclinical models like the capsaicin-induced pain model.^[1]

- **G-Protein-Coupled Receptor 119 (GPR119) Agonism:** Several patent applications disclose the discovery of spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable GPR119 agonists.[2] GPR119 is a promising target for the treatment of type 2 diabetes and other metabolic disorders. Agonism of this receptor has been shown to stimulate glucose-dependent insulin secretion.
- **Histone Deacetylase (HDAC) Inhibition:** The **spiro[isochroman-1,4'-piperidine]** scaffold has been utilized in the design of novel HDAC inhibitors.[3][4] These compounds are being investigated for their potential as anti-cancer agents. By inhibiting HDACs, these molecules can induce cell cycle arrest and apoptosis in tumor cells.
- **Antihistaminic Activity:** Early research on spiro[isochroman-piperidine] analogs identified their potential as inhibitors of histamine release from mast cells.[5][6] This suggests their potential utility in the treatment of allergic and inflammatory conditions.

Quantitative Biological Data

The following tables summarize the quantitative biological data for representative **spiro[isochroman-1,4'-piperidine]** derivatives and their analogs, extracted from the patent literature.

Table 1: Sigma-1 Receptor Binding Affinity

Compound ID	Structure	Ki (nM)	Selectivity (σ_1 vs σ_2)	Patent/Reference
1	1'-Benzyl-3-methoxy-3H-spiro[[5]benzofuran-1,4'-piperidine]	1.14	>1100	[1]
2	Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-benzyl)piperidine]	Low nM	7000	[7]

Table 2: GPR119 Agonist Activity

Compound ID	Structure	EC50 (nM)	E _{max} (%)	Patent/Reference
(R)-29	(Structure not fully disclosed)	54	181	[2]
Lead 11	(Structure not fully disclosed)	369	82	[2]

Table 3: HDAC Inhibitory Activity

Compound ID	Structure	HDAC IC ₅₀ (μM)	Cell Line	Patent/Reference
d5	N-Benzyl piperidine derivative	0.17	-	[8]
d10	N-Benzyl piperidine derivative	0.45	-	[8]

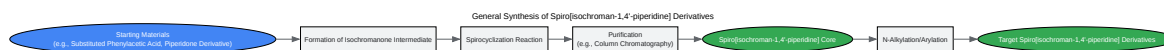
Experimental Protocols

This section provides detailed methodologies for key experiments cited in the patent literature, enabling researchers to replicate and build upon these findings.

General Synthetic Procedure for Spiro[isochroman-1,4'-piperidine] Core

A common synthetic route to the **spiro[isochroman-1,4'-piperidine]** scaffold involves the reaction of a suitable starting material with a piperidine derivative. One patented method for the synthesis of a related spiro[isobenzofuran-1(3H),4'-piperidine] involves the lithiation of 2-bromobenzhydryl methyl ether, followed by the addition of 1-methyl-4-piperidone and subsequent acid-catalyzed cyclization.[\[9\]](#)

DOT Script for General Synthesis Workflow



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Caption: General workflow for the synthesis of **Spiro[isochroman-1,4'-piperidine]** derivatives.

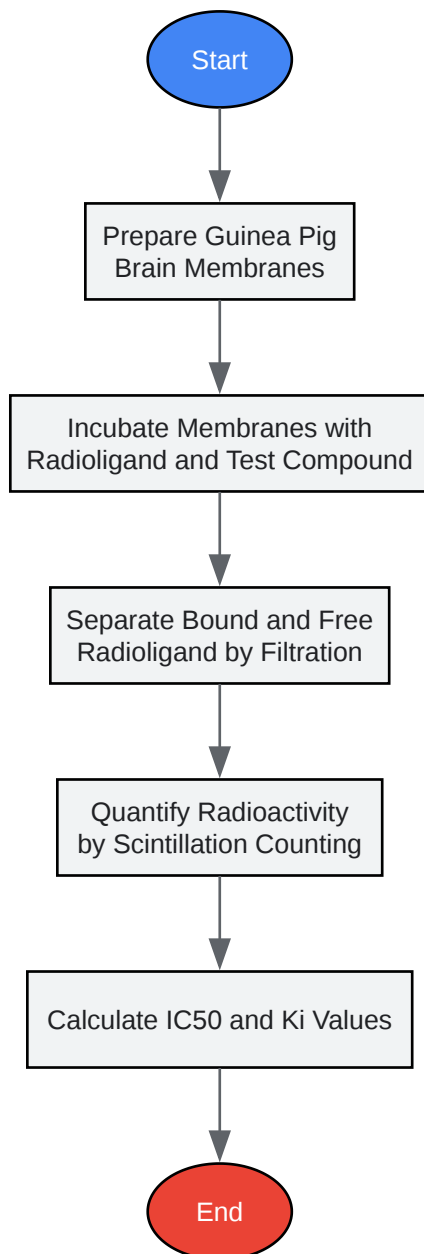
Sigma-1 Receptor Binding Assay

The affinity of the compounds for the sigma-1 receptor is typically determined using a radioligand binding assay. A representative protocol involves the use of guinea pig brain membranes and a specific radioligand, such as --INVALID-LINK---pentazocine.

- **Membrane Preparation:** Guinea pig brains are homogenized in a sucrose buffer and centrifuged to isolate the membrane fraction.
- **Binding Assay:** The membrane preparation is incubated with the radioligand and varying concentrations of the test compound.
- **Separation:** Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- **Quantification:** The amount of radioactivity retained on the filters is measured by liquid scintillation counting.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined by non-linear regression analysis. The K_i value is then calculated using the Cheng-Prusoff equation.

DOT Script for Sigma-1 Receptor Binding Assay Workflow

Workflow for Sigma-1 Receptor Binding Assay



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Caption: Experimental workflow for determining sigma-1 receptor binding affinity.

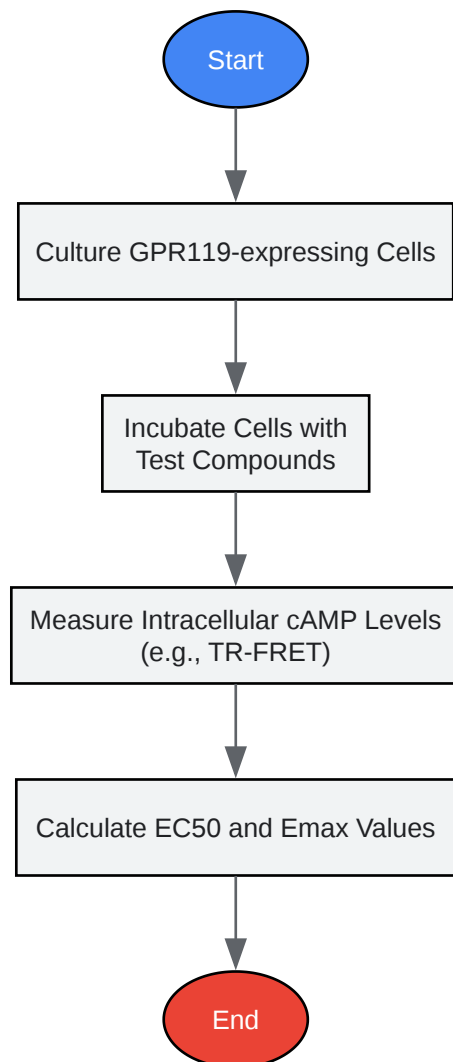
GPR119 Agonist Functional Assay

The functional activity of GPR119 agonists is assessed by measuring their ability to stimulate intracellular cyclic AMP (cAMP) production in cells expressing the receptor.

- **Cell Culture:** A stable cell line expressing human GPR119 (e.g., HEK293 or CHO cells) is cultured under standard conditions.
- **Assay Procedure:** Cells are incubated with the test compounds at various concentrations.
- **cAMP Measurement:** Intracellular cAMP levels are measured using a commercially available assay kit, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
- **Data Analysis:** The concentration of the compound that produces 50% of the maximal response (EC_{50}) and the maximum response relative to a reference agonist (E_{max}) are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

DOT Script for GPR119 Functional Assay Workflow

Workflow for GPR119 Functional Assay



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Caption: Experimental workflow for assessing GPR119 agonist activity.

Signaling Pathways and Mechanisms of Action

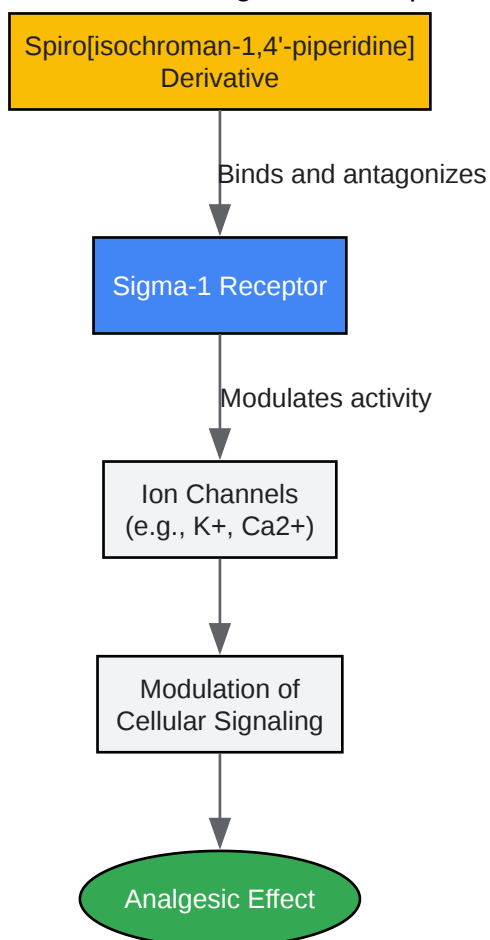
While detailed signaling pathway diagrams specific to **spiro[isochroman-1,4'-piperidine]** derivatives are not always explicitly provided in the patent literature, their mechanisms of action can be inferred from their biological targets.

Sigma-1 Receptor Signaling

Sigma-1 receptors are chaperone proteins located at the endoplasmic reticulum-mitochondrion interface. Upon ligand binding, the sigma-1 receptor can translocate and modulate the activity of various ion channels and signaling proteins, influencing cellular processes such as calcium signaling, neuronal excitability, and cell survival. Antagonism of the sigma-1 receptor by **spiro[isochroman-1,4'-piperidine]** derivatives is thought to produce analgesic effects by modulating these downstream pathways.

DOT Script for Sigma-1 Receptor Antagonism

Proposed Mechanism of Sigma-1 Receptor Antagonism



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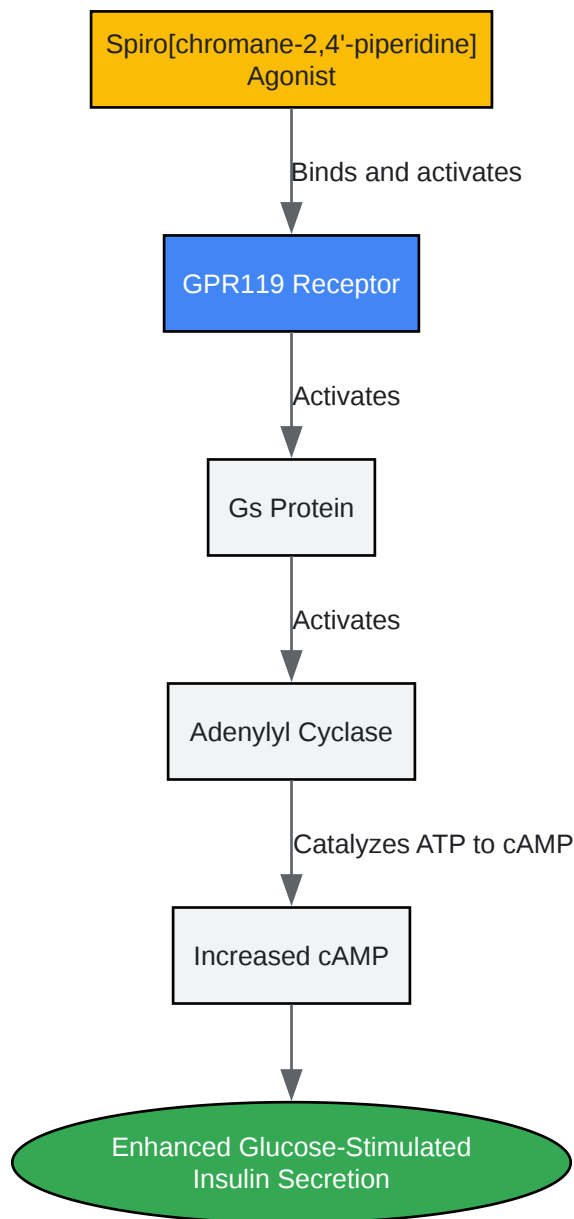
Caption: Simplified diagram of the proposed mechanism of action for sigma-1 receptor antagonists.

GPR119-Mediated Signaling

GPR119 is a Gs-coupled receptor. Agonist binding leads to the activation of adenylyl cyclase, which in turn increases intracellular cAMP levels. In pancreatic β -cells, elevated cAMP enhances glucose-stimulated insulin secretion.

DOT Script for GPR119 Agonist Signaling Pathway

GPR119 Agonist Signaling Pathway



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Caption: Signaling pathway activated by GPR119 agonists.

Conclusion

The patent landscape of **spiro[isochroman-1,4'-piperidine]** derivatives reveals a versatile and promising scaffold for the development of new drugs targeting a range of diseases. The significant research investment in this area, as evidenced by the numerous patent applications, highlights the perceived potential of this chemical class. This technical guide provides a valuable resource for researchers and drug development professionals by consolidating key data and experimental protocols, thereby facilitating further exploration and innovation in this exciting field.

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